
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7, also known as methoxydine-d7, is a deuterated analog of the opioid analgesic drug methoxydine. Methoxydine-d7 is a useful compound for scientific research as it allows for the tracking and identification of the drug in biological systems using mass spectrometry.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 is similar to that of methoxydine. Methoxydine-d7 is an opioid analgesic that works by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the production of analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 are similar to those of methoxydine. Methoxydine-d7 produces analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. It also produces sedative and euphoric effects, as well as respiratory depression and constipation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 in lab experiments is that it allows for the tracking and identification of the drug in biological systems using mass spectrometry. This allows for the study of the drug's pharmacokinetics and metabolism in vivo. However, one limitation of using 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 is that it is a synthetic compound and may not accurately reflect the effects of the naturally occurring compound in vivo.
Future Directions
1. Further studies on the pharmacokinetics and metabolism of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 in vivo.
2. Investigation of the potential therapeutic uses of 2-Methoxy-5-methyl-N-(1-methylethyl)-β-phenyl-benzenepropanamide-d7d7 in pain management.
3. Development of novel deuterated analogs of opioid analgesics for use in scientific research.
4. Exploration of the potential use of deuterated compounds in drug discovery and development.
Synthesis Methods
Methoxydine-d7 can be synthesized through the reaction of deuterated benzaldehyde with 2-methoxy-5-methyl-N-(1-methylethyl)-β-phenylethylamine in the presence of a reducing agent such as sodium borohydride. This results in the formation of the deuterated analog of methoxydine.
Scientific Research Applications
Methoxydine-d7 is primarily used in scientific research to track and identify the drug in biological systems using mass spectrometry. This allows for the study of the drug's pharmacokinetics and metabolism in vivo.
properties
CAS RN |
1794759-98-0 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
318.468 |
IUPAC Name |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22)/i1D3,2D3,14D |
InChI Key |
RVLZASYGBPIYCA-HSNISVEUSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



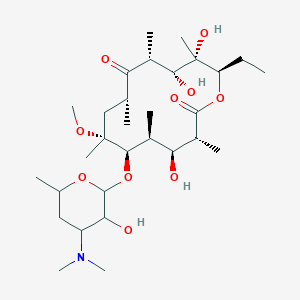
![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)
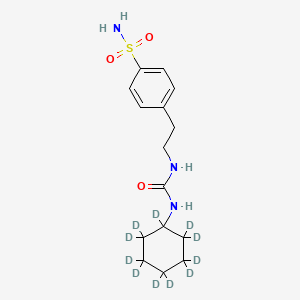
![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)
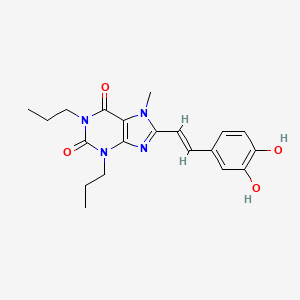
![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
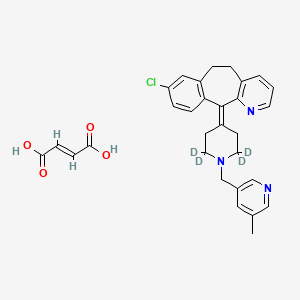
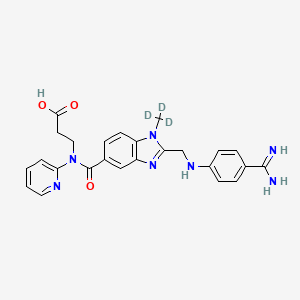
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)